Bromodimethylborane
Overview
Description
Bromodimethylborane, also known as dimethylboron bromide, is an organoboron compound with the chemical formula (CH₃)₂BBr. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. The compound is known for its utility in organic synthesis, particularly in the formation of carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodimethylborane can be synthesized through the reaction of boron trichloride with dimethylzinc, followed by the addition of bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained: [ \text{BCl}_3 + \text{Zn(CH}_3\text{)}_2 \rightarrow \text{(CH}_3\text{)}_2\text{BCl} + \text{ZnCl}_2 ] [ \text{(CH}_3\text{)}_2\text{BCl} + \text{Br}_2 \rightarrow \text{(CH}_3\text{)}_2\text{BBr} + \text{Cl}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions: Bromodimethylborane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can add to unsaturated compounds, such as alkenes and alkynes, to form organoboron compounds.
Reduction Reactions: It can act as a reducing agent in certain chemical transformations.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Transition metal catalysts are often used to facilitate addition reactions.
Solvents: Non-polar solvents like hexane or toluene are commonly used.
Major Products: The reactions of this compound typically yield organoboron compounds, which are valuable intermediates in organic synthesis. For example, the addition to alkenes can produce trialkylboranes.
Scientific Research Applications
Bromodimethylborane has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: It is utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of boron-based pharmaceuticals, which are investigated for their potential therapeutic properties.
Industry: It is used in the production of materials with unique properties, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which bromodimethylborane exerts its effects involves the formation of carbon-boron bonds through various chemical reactions. The compound acts as a source of boron, which can be incorporated into organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Chlorodimethylborane: Similar in structure but contains a chlorine atom instead of bromine.
Dimethylboron fluoride: Contains a fluorine atom instead of bromine.
Triethylborane: Contains ethyl groups instead of methyl groups.
Uniqueness: Bromodimethylborane is unique due to its reactivity and the specific types of reactions it can undergo. The presence of the bromine atom influences its reactivity and the types of products formed, making it distinct from other organoboron compounds.
Properties
IUPAC Name |
bromo(dimethyl)borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BBr/c1-3(2)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQPEYRVNHDPIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199534 | |
Record name | Dimethylboronbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5158-50-9 | |
Record name | Dimethylboronbromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005158509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylboronbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodimethylborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMODIMETHYLBORANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB60O8M22H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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